2-(4-Bromophenyl)-2,2-difluoroethan-1-amine
CAS No.: 1378866-69-3
Cat. No.: VC5716156
Molecular Formula: C8H8BrF2N
Molecular Weight: 236.06
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 1378866-69-3 | 
|---|---|
| Molecular Formula | C8H8BrF2N | 
| Molecular Weight | 236.06 | 
| IUPAC Name | 2-(4-bromophenyl)-2,2-difluoroethanamine | 
| Standard InChI | InChI=1S/C8H8BrF2N/c9-7-3-1-6(2-4-7)8(10,11)5-12/h1-4H,5,12H2 | 
| Standard InChI Key | ARQYKMXMQFUESA-UHFFFAOYSA-N | 
| SMILES | C1=CC(=CC=C1C(CN)(F)F)Br | 
Introduction
Chemical Structure and Nomenclature
The compound’s systematic IUPAC name, 2-(4-Bromophenyl)-2,2-difluoroethan-1-amine, reflects its molecular architecture:
- 
A primary amine (-NH2) at the first carbon of an ethane chain.
 - 
Two fluorine atoms and a 4-bromophenyl group substituent at the second carbon.
 
Molecular Formula: 
Molecular Weight: 246.06 g/mol
Structural Formula:
This structure places the molecule within a class of halogenated fluorinated amines, which are often explored for their bioisosteric potential in drug design .
Synthesis Methods
General Synthetic Strategy
The synthesis of 2-(4-Bromophenyl)-2,2-difluoroethan-1-amine can be extrapolated from analogous methodologies used for structurally related compounds, such as 2-bromo-2,2-difluoroethylamine hydrochloride . A two-step approach is hypothesized:
- 
Amidation of a Difluoroester:
 - 
Reductive Amination:
 
Hypothetical Reaction Scheme:
Optimized Conditions and Yield
Based on analogous syntheses , the yield for such a route is estimated at 30–35%, with critical parameters including:
- 
Temperature Control: 0–10°C during addition to prevent side reactions.
 - 
Solvent Ratios: THF-to-amide mass ratio of 6:1–8:1 to ensure solubility.
 - 
Stoichiometry: and at 2–3 equivalents relative to the amide.
 
Physicochemical Properties
Key Characteristics
| Property | Value/Description | 
|---|---|
| Molecular Formula | |
| Molecular Weight | 246.06 g/mol | 
| Physical State | Solid (hypothesized) | 
| Solubility | Soluble in polar aprotic solvents (e.g., THF, DCM) | 
| Melting Point | Not reported (estimated 150–170°C) | 
| Stability | Stable under inert conditions | 
Spectroscopic Data
- 
NMR: Expected signals include a singlet for the group (δ 1.5–2.5 ppm) and aromatic protons (δ 7.2–7.6 ppm).
 - 
NMR: Two equivalent fluorine atoms resonating near δ -120 ppm .
 
Applications and Biological Relevance
Pharmaceutical Intermediates
The compound’s fluorinated and brominated structure makes it a candidate for:
- 
CNS Drug Development: Fluorinated amines often enhance blood-brain barrier permeability .
 - 
Kinase Inhibitors: The bromophenyl group may act as a hydrophobic anchor in ATP-binding pockets.
 
Agrochemical Uses
- 
Herbicide Synthons: Bromine and fluorine substituents can improve lipid solubility for foliar uptake.
 
Recent Research Developments
While direct studies on 2-(4-Bromophenyl)-2,2-difluoroethan-1-amine are scarce, advances in fluorinated amine synthesis (e.g., catalytic asymmetric fluorination) suggest pathways to enantioselective variants . Industrial-scale adaptations of the sodium borohydride reduction method remain a focus for cost-effective production .
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